Cyclofenil diphenol

Catalog No.
S571193
CAS No.
5189-40-2
M.F
C19H20O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclofenil diphenol

CAS Number

5189-40-2

Product Name

Cyclofenil diphenol

IUPAC Name

4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2

InChI Key

POEZOFHZEJTFHF-UHFFFAOYSA-N

SMILES

Array

Synonyms

bis(p-hydroxyphenyl)cyclohexylidenemethane, cyclofenil diphenol, F 6060, F-6060, F6060

Canonical SMILES

C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1

The exact mass of the compound Cyclofenil diphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclofenil diphenol (F6060) is a non-steroidal selective estrogen receptor modulator (SERM) and the active diphenolic metabolite of the prodrug cyclofenil [1]. Structurally, it is a diphenylethylene derivative that substitutes the third phenyl ring typical of triphenylethylene SERMs (e.g., tamoxifen) with a cyclohexane ring [1]. In procurement and advanced research, it is primarily sourced as a high-affinity core ligand for the synthesis of targeted estrogen receptor (ER) conjugates, such as cytotoxin hybrids [2], and as a specialized pharmacological tool [3]. Its unique ability to rapidly induce microtubule-dependent Golgi-to-ER retrograde membrane trafficking makes it a critical reagent for unmasking bulk recycling pathways and selectively inhibiting post-translational glycosaminoglycan assembly in cellular models[3].

Substituting cyclofenil diphenol with its prodrug, cyclofenil diacetate, or with common in-class triphenylethylene SERMs like tamoxifen or endoxifen, critically compromises both synthetic utility and specific in vitro assay performance. The prodrug lacks the free phenolic hydroxyl groups required for direct esterification or etherification when synthesizing bifunctional cytotoxin conjugates (e.g., combretastatin A-4 hybrids) [1]. Furthermore, while other SERMs bind the estrogen receptor, the cyclofenil diphenol scaffold uniquely provides highly tunable ERα versus ERβ selectivity upon derivatization[1]. In cell biology applications, cyclofenil diphenol acts as a potent inducer of rapid Golgi disassembly and retrograde trafficking; substituting it with other known Golgi disruptors like nordihydroguaiaretic acid (NDGA) introduces confounding lipoxygenase inhibition, whereas cyclofenil diphenol operates independently of this pathway, ensuring cleaner mechanistic isolation in trafficking studies [2].

Tunable ER Isoform Selectivity in Cytotoxin Conjugate Synthesis

When utilized as a core targeting ligand for bifunctional cytotoxin conjugates, the cyclofenil diphenol scaffold provides highly tunable estrogen receptor (ER) isoform selectivity compared to standard endoxifen scaffolds. Derivatization of cyclofenil diphenol can yield conjugates with potent nanomolar binding affinities; for example, specific cyclofenil-amide conjugates achieve an IC50 of 19.0 nM for ERα and 229 nM for ERβ, representing a 12-fold selectivity for ERα[1]. Conversely, other basic side-chain modifications of the cyclofenil core have demonstrated up to 46-fold selectivity towards the ERβ isoform (IC50 = 67 nM for ERβ vs. 3.16 µM for ERα) [1]. This broad tuning range is difficult to achieve with rigid triphenylethylene precursors.

Evidence DimensionERα vs. ERβ Binding Affinity (IC50)
Target Compound DataCyclofenil-derived conjugates (e.g., compound 13e: ERα IC50 = 19.0 nM; compound 11e: 46-fold ERβ selectivity)
Comparator Or BaselineStandard endoxifen or tamoxifen scaffolds (rigid baseline selectivity profiles)
Quantified DifferenceUp to 46-fold tunable selectivity between ERα and ERβ depending on cyclofenil derivatization.
ConditionsIn vitro competitive binding assays (PolarScreen) for purified human ERα and ERβ.

Validates the procurement of cyclofenil diphenol as a superior, versatile precursor scaffold for developing highly targeted, isoform-selective breast cancer therapeutics.

Rapid Induction of Golgi-to-ER Retrograde Trafficking

Cyclofenil diphenol is utilized as a specialized reagent to unmask and study bulk membrane recycling pathways because it rapidly induces the retrograde movement of both Golgi stack and trans-Golgi network (TGN) proteins back to the endoplasmic reticulum (ER). At a concentration of 90 µg/mL, cyclofenil diphenol causes the complete morphological absence of Golgi stacks within 40 to 60 minutes [1]. Unlike typical secretion inhibitors such as monensin or diethylcarbamazine, which primarily cause organelle swelling or vesicle accumulation, cyclofenil diphenol drives complete, reversible bulk recycling[2]. Furthermore, unlike NDGA, it achieves this retrograde trafficking without acting as a lipoxygenase inhibitor, preventing off-target enzymatic interference [1].

Evidence DimensionTime to complete Golgi stack disassembly
Target Compound DataCyclofenil diphenol (90 µg/mL): Complete absence of Golgi stacks in 40-60 minutes.
Comparator Or BaselineMonensin / Diethylcarbamazine (cause swelling/vesiculation but not complete retrograde disassembly).
Quantified Difference100% morphological clearance of Golgi stacks to the ER within 1 hour, fully reversible upon washout.
ConditionsIn vivo cellular assays (e.g., Swarm rat chondrosarcoma chondrocytes or NRK cells) monitored via electron/immunofluorescence microscopy.

Provides cell biologists with a highly specific, rapid, and reversible tool to isolate Golgi-to-ER retrograde trafficking mechanisms without the off-target enzymatic inhibition seen with NDGA.

Selective Inhibition of Proteoglycan Synthesis via Golgi Disruption

In chondrocyte models, cyclofenil diphenol acts as a profound and selective inhibitor of proteoglycan synthesis by disrupting the spatial organization required for glycosaminoglycan chain polymerization. Treatment with 90 µg/mL cyclofenil diphenol completely inhibits the incorporation of [35S]sulfate into proteoglycans [1]. Crucially, when modulated appropriately in culture, this occurs under conditions where overall [3H]protein synthesis is only marginally reduced [1]. This selective post-translational blockade differentiates it from general translation inhibitors like cycloheximide, which block all protein synthesis uniformly and prevent the continuous formation of the distended ER network seen during cyclofenil treatment [1].

Evidence DimensionInhibition of [35S]proteoglycan vs. general protein synthesis
Target Compound DataCyclofenil diphenol (90 µg/mL): Complete inhibition of [35S]proteoglycan synthesis with marginal reduction in protein synthesis.
Comparator Or BaselineCycloheximide (blocks all protein synthesis uniformly).
Quantified DifferenceSelective >99% blockade of proteoglycan sulfation/polymerization while maintaining core protein translation.
ConditionsSwarm rat chondrosarcoma chondrocyte cultures incubated with radiolabeled precursors ([35S]sulfate and [3H]amino acids).

Enables researchers to specifically halt post-translational glycosaminoglycan assembly in cartilage models without causing immediate, generalized translational toxicity.

Synthesis of Isoform-Selective ER-Targeted Cytotoxin Conjugates

Due to its highly tunable ERα/ERβ binding profile upon derivatization, cyclofenil diphenol is the preferred core ligand scaffold for synthesizing bifunctional anti-cancer agents. It is specifically used as a precursor to link with antimitotic agents like combretastatin A-4, delivering the cytotoxic payload selectively to ER-positive tumor sites [1].

Mechanistic Studies of Golgi-to-ER Retrograde Trafficking

Cyclofenil diphenol is utilized as a rapid, reversible pharmacological inducer of Golgi disassembly. It is the reagent of choice for unmasking generalized bulk recycling pathways to the ER, particularly when researchers need to avoid the confounding lipoxygenase-inhibiting effects of alternative agents like NDGA [2].

Selective Post-Translational Blockade in Cartilage Biosynthesis Models

In chondrocyte and connective tissue research, cyclofenil diphenol is applied to selectively halt the polymerization and sulfation of chondroitin sulfate chains. It allows for the study of core protein dynamics and UDP-sugar pool fluctuations without the immediate cellular toxicity associated with broad-spectrum translation inhibitors like cycloheximide [3].

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

280.146329876 Da

Monoisotopic Mass

280.146329876 Da

Heavy Atom Count

21

UNII

00W4083OML

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5189-40-2

Wikipedia

Cyclofenil diphenol

Dates

Last modified: 08-15-2023
Nettles et al. NFB selectivity of estrogen receptor ligands revealed by comparative crystallographic analyses Nature Chemical Biology, doi: 10.1038/nchembio.76, published online 16 March 2008. http://www.nature.com/naturechemicalbiology

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